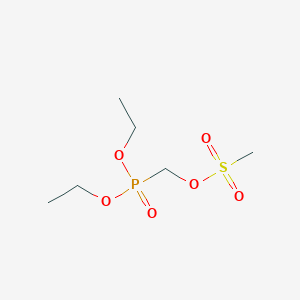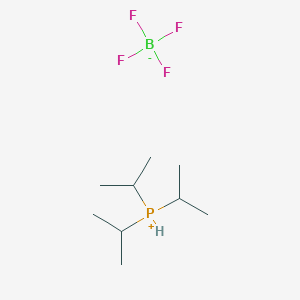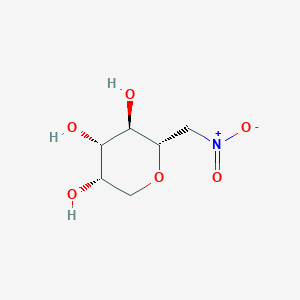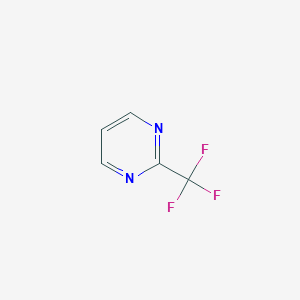
2-(Trifluorométhyl)pyrimidine
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to the second position of a pyrimidine ring
Applications De Recherche Scientifique
2-(Trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-containing compounds have broad applications in the pharmaceutical industry . For instance, some trifluoromethyl-containing compounds have shown antiproliferative activity against human tumor cell lines .
Mode of Action
The biological activities of trifluoromethyl-containing compounds are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can influence various biochemical processes, depending on their specific structures and targets .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its mild and functional group tolerant reaction conditions, and its use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Result of Action
Some trifluoromethyl-containing compounds have shown moderate antiproliferative activities against human tumor cell lines .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrimidine derivatives have been found to exhibit antiproliferative activities against human tumor cell lines
Metabolic Pathways
Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, and interconversion of pyrimidine molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrimidine typically involves the cyclization of 2-trifluoromethyl 1,3-diazabutadienes. These intermediates are prepared by the condensation of trifluoroacetamidine with amide acetals or chloromethaniminium salts derived from N,N-dimethylbenzamide . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)pyrimidine may involve large-scale cyclization reactions using optimized catalysts and continuous flow reactors to enhance efficiency and scalability. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)benzene
- 2-(Trifluoromethyl)thiazole
Comparison: 2-(Trifluoromethyl)pyrimidine is unique due to its pyrimidine ring structure, which imparts distinct electronic properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJLAWUTBCDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554190 | |
| Record name | 2-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116470-67-8 | |
| Record name | 2-(Trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116470-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


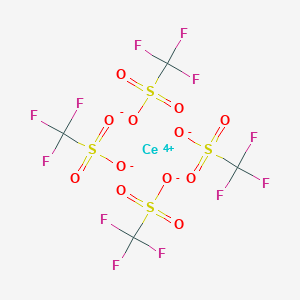
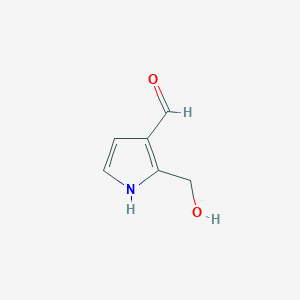
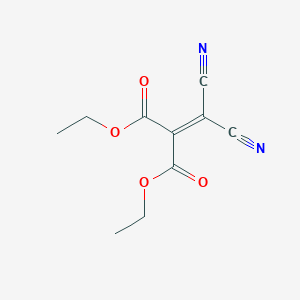
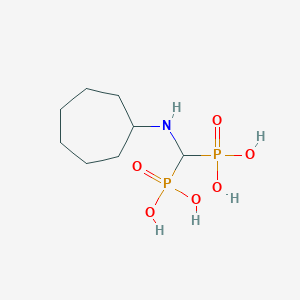
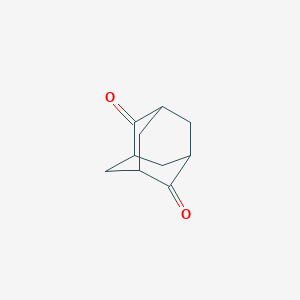
![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)



